molecular formula C13H19NO2 B025807 (S)-3-(Dimethylamino)-1-(3-methoxyphenyl)-2-methylpropan-1-one CAS No. 850222-40-1

(S)-3-(Dimethylamino)-1-(3-methoxyphenyl)-2-methylpropan-1-one

Cat. No. B025807
M. Wt: 221.29 g/mol
InChI Key: YHCVGGJYRMYIGG-JTQLQIEISA-N
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Description

"(S)-3-(Dimethylamino)-1-(3-methoxyphenyl)-2-methylpropan-1-one" is a compound of interest in the field of organic chemistry due to its potential utility in various chemical syntheses and analyses. Its structure comprises a dimethylamino group, a methoxyphenyl group, and a methylpropanone backbone, reflecting its multifaceted chemical properties and reactivities.

Synthesis Analysis

The compound can be synthesized through various chemical routes, including the Mannich reaction, resolution, Grignard reaction, and others, achieving an overall yield of around 30.6% (Fang Ling, 2011). Such syntheses often involve multi-step processes from simple starting materials to achieve the desired chiral compound.

Molecular Structure Analysis

Molecular structure analyses, such as X-ray crystallography, have provided insights into the compound's configuration and conformation. These studies help in understanding the spatial arrangement of atoms within the molecule, crucial for its reactivity and interaction with other molecules. For instance, asymmetric synthesis has been utilized to obtain enantiomerically pure forms of related compounds, highlighting the importance of molecular structure in determining biological activity and chemical reactivity (Philippo et al., 1997).

Chemical Reactions and Properties

"(S)-3-(Dimethylamino)-1-(3-methoxyphenyl)-2-methylpropan-1-one" undergoes various chemical reactions, reflecting its chemical properties. These include reactions with carbocyclic and heterocyclic 1,3-diketones, leading to the formation of complex heterocyclic systems, showcasing its utility in synthesizing biologically active molecules (Brina Ornik et al., 1990).

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Tapentadol Hydrochloride : This compound is synthesized from 1-(3-methoxyphenyl)-1-propanone by Mannich reaction with dimethylamine hydrochloride, undergoing a series of chemical reactions including crystallization-induced diastereomer transformation, Grignard reaction, acylation, and catalytic hydrogenolysis (Li Yuhua, 2010).
  • Synthesis of Related Compounds : The compound has been used in the synthesis of various analogs, demonstrating its versatility in organic synthesis and chemical properties (Fang Ling, 2011).

Pharmaceutical Applications

  • Use in Antidepressant Synthesis : It is an important intermediate in synthesizing antidepressants. A study shows the enzymatic reduction of this compound to yield chiral amino alcohols, vital in antidepressant synthesis (Dalong Zhang et al., 2015).
  • Potential in Vasodilator Drugs : Research indicates its use in the synthesis of a new coronary vasodilator, highlighting its potential in cardiovascular drug development (G. Sandler, 1960).

Chemical Analysis and Properties

  • Side-Chain Fragmentation Study : It's involved in studies of side-chain fragmentation of arylalkanol radical cations, contributing to the understanding of chemical reactions under oxidation conditions (E. Baciocchi et al., 1996).
  • Formation of Photoluminescent Complexes : Research shows its role in the formation of photoluminescent dinuclear cadmium(II) complexes, suggesting applications in materials science and luminescence studies (Subhasish Subhasish et al., 2015).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and obtaining special instructions before use .

properties

IUPAC Name

(2S)-3-(dimethylamino)-1-(3-methoxyphenyl)-2-methylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c1-10(9-14(2)3)13(15)11-6-5-7-12(8-11)16-4/h5-8,10H,9H2,1-4H3/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHCVGGJYRMYIGG-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN(C)C)C(=O)C1=CC(=CC=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CN(C)C)C(=O)C1=CC(=CC=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20648867
Record name (2S)-3-(Dimethylamino)-1-(3-methoxyphenyl)-2-methylpropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20648867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-3-(Dimethylamino)-1-(3-methoxyphenyl)-2-methylpropan-1-one

CAS RN

850222-40-1
Record name (2S)-3-(Dimethylamino)-1-(3-methoxyphenyl)-2-methyl-1-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=850222-40-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2S)-3-(Dimethylamino)-1-(3-methoxyphenyl)-2-methylpropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20648867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 1-(3-methoxyphenyl)-1-propanone (240 g) in 2-propanol (584 ml) is stirred at ambient temperature. Dimethylamine hydrochloride (238.3 g) is added, followed by paraformaldehyde (109.5 g) and an aqueous HCl solution (26.5 ml, 35% w/w). The reaction mixture is heated to reflux temperature and stirred and refluxed for 5 hours. The reaction mixture is allowed to cool to 20° C., and water (730 ml) and toluene (146 ml) are added. The upper organic layer is discarded and an aqueous NaOH solution (50% w/w, 175.2 ml) is added to the water layer while stirring for 10 minutes and keeping the temperature below 25° C. After 10 minutes the layers are allowed to separate, the upper organic layer is isolated and washed with water (219 ml). The organic layer is isolated and concentrated to obtain 3-(dimethylamino)-1-(3-methoxyphenyl)-2-methyl-1-propanone as on oily residue (294.9 g).
Quantity
146 mL
Type
solvent
Reaction Step One
Name
Quantity
730 mL
Type
solvent
Reaction Step One
Quantity
240 g
Type
reactant
Reaction Step Two
Quantity
584 mL
Type
solvent
Reaction Step Two
Quantity
238.3 g
Type
reactant
Reaction Step Three
Quantity
109.5 g
Type
reactant
Reaction Step Four
Name
Quantity
26.5 mL
Type
reactant
Reaction Step Five
Name
Quantity
175.2 mL
Type
reactant
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

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